Walrycin B -

Walrycin B

Catalog Number: EVT-285231
CAS Number:
Molecular Formula: C14H10F3N5O2
Molecular Weight: 337.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Walrycin B is a small molecule inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro). [, ] This protease is a crucial enzyme for viral replication, making it a promising target for antiviral drug development. [, ] In a quantitative high-throughput screening (qHTS) of over 10,000 compounds, including approved and investigational drugs and bioactive compounds, Walrycin B emerged as a potent inhibitor of SARS-CoV-2 3CLpro. [, ]

NH125

Compound Description: NH125 is a known WalK inhibitor that exhibits potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) persisters. [, ] It acts by disrupting bacterial cell membranes, similar to the mechanism of action of cationic surfactants. [, ]

Relevance: While NH125 is identified as a WalK inhibitor, its mechanism of action differs from Walrycin B, which targets WalR. [, ] Despite targeting different components of the WalRK two-component system in Staphylococcus aureus, both NH125 and Walrycin B demonstrate anti-MRSA activity, highlighting the potential of this system as a target for antibacterial drug development. [, ]

Synthesis Analysis

The synthesis of Walrycin B involves several key steps that utilize organic synthesis techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The initial step often involves the creation of the pyrimidine ring through condensation reactions involving appropriate precursors.
  2. Methylation: Methyl groups are introduced at specific positions on the ring to yield the dimethyl derivative.
  3. Trifluoromethylation: A trifluoromethyl group is incorporated into the phenyl ring via electrophilic aromatic substitution or similar strategies.
  4. Final Modifications: The last steps may include purification processes such as recrystallization or chromatography to obtain a pure product.

The precise conditions for each reaction, including temperature, solvent choice, and reaction times, are critical for optimizing yield and purity .

Molecular Structure Analysis

Walrycin B has a complex molecular structure characterized by its unique heterocyclic framework. The key features include:

  • Pyrimidine Ring: A six-membered ring containing nitrogen atoms that contribute to its biological activity.
  • Trifluoromethyl Group: This functional group enhances lipophilicity and potentially increases the compound's binding affinity to biological targets.
  • Dimethyl Substituents: These groups affect the electronic properties and steric hindrance of the molecule.

The three-dimensional conformation of Walrycin B plays a crucial role in its interaction with biological macromolecules, influencing both its antibacterial and antiviral activities .

Chemical Reactions Analysis

Walrycin B undergoes various chemical reactions that are pivotal for its activity:

  1. Inhibition of Proteases: It covalently interacts with cysteine residues in proteases, such as the main protease of SARS-CoV-2, leading to irreversible inhibition. This reaction is characterized by a Michael addition mechanism where the thiolate anion attacks an electrophilic center on Walrycin B .
  2. Targeting Bacterial Signaling Pathways: The compound disrupts the WalK/WalR signaling pathway in bacteria, affecting gene expression related to cell wall synthesis and leading to bactericidal effects .

These reactions highlight Walrycin B's dual functionality as both an antibacterial and antiviral agent.

Mechanism of Action

The mechanism of action of Walrycin B involves:

  • Targeting Proteases: By covalently binding to the active site cysteine (Cys145) of the main protease in SARS-CoV-2, Walrycin B effectively inhibits viral replication. This interaction mimics tetrahedral intermediates formed during normal proteolytic activity .
  • Disruption of Bacterial Signaling: In bacterial systems, Walrycin B interferes with the phosphorylation cascade initiated by WalK, leading to altered expression of genes essential for cell wall integrity and function .

This dual mechanism underscores its therapeutic potential in treating infections caused by both bacteria and viruses.

Physical and Chemical Properties Analysis

Walrycin B exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 350.32 g/mol.
  • Solubility: Generally soluble in organic solvents; solubility in water may be limited due to its hydrophobic characteristics.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a moderate range indicative of its complex structure.

These properties influence its bioavailability and efficacy in biological systems .

Applications

Walrycin B has promising applications in various fields:

  1. Antibacterial Agent: Its ability to inhibit Gram-positive bacteria makes it a candidate for developing new antibiotics amid rising antibiotic resistance.
  2. Antiviral Drug Development: With demonstrated efficacy against SARS-CoV-2's main protease, it represents a potential therapeutic option for treating COVID-19 and other viral infections.
  3. Research Tool: As a probe for studying bacterial signaling pathways and protease functions, Walrycin B can aid in understanding microbial physiology and developing new therapeutic strategies .
Introduction to Walrycin B as a Multifaceted Therapeutic Agent

Historical Context and Discovery in Antimicrobial and Anticancer Research

Walrycin B (CAS 878419-78-4) emerged from targeted antibacterial drug discovery efforts, first identified in 2010 through high-throughput screening against the WalK/WalR (YycG/YycF) two-component regulatory system—an essential pathway for cell wall metabolism in Gram-positive bacteria. Its discovery represented a strategic approach to combat multidrug-resistant pathogens like Staphylococcus aureus and Bacillus subtilis [5] [7]. Initial studies demonstrated potent minimum inhibitory concentrations (MICs) of 0.39 µg/mL against B. subtilis and 3.13 µg/mL against MRSA strain S. aureus N315, establishing its function as a bacterial response regulator inhibitor that disrupts cell division and viability [4] [7].

  • Table 1: Antimicrobial Spectrum of Walrycin B
    Bacterial StrainMIC (µg/mL)Significance
    Bacillus subtilis 1680.39Targets essential WalR pathway
    Staphylococcus aureus N315 (MRSA)3.13Effective against drug-resistant strains
    Escherichia coli>25Selective Gram-positive activity
    Source: [5] [7]

A pivotal expansion of Walrycin B’s therapeutic profile occurred in 2024 when researchers repurposed it as a novel separase inhibitor. Separase (EC 3.4.22.49), a cysteine protease critical for chromosome segregation during mitosis, represents a high-value oncology target. Screening of 9,172 compounds identified Walrycin B and its analogs (toxoflavin, 3-methyltoxoflavin) as potent separase inhibitors. In vitro studies confirmed Walrycin B induced M-phase cell cycle arrest and apoptosis in cancer cells, while in vivo mouse xenograft models showed significant tumor suppression with minimal toxicity. This positioned Walrycin B as a dual-mechanism agent capable of targeting bacterial regulators and eukaryotic cell division machinery [1].

Concurrently, Walrycin B gained attention during the COVID-19 pandemic as a SARS-CoV-2 3CLpro inhibitor (IC₅₀ = 0.26 µM). Its ability to block the viral main protease essential for replication added a third therapeutic dimension. This inhibition was structurally validated through molecular docking studies confirming competitive binding at the enzyme’s catalytic site [2] [6] [10].

  • Table 2: Multimodal Biological Activities of Walrycin B
    TargetActivity (IC₅₀/EC₅₀/MIC)Biological Consequence
    WalR response regulatorMIC 0.39–3.13 µg/mLBactericidal activity against Gram(+) pathogens
    Human separaseSub-µM range (Kᵢ)Mitotic arrest, apoptosis in cancer cells
    SARS-CoV-2 3CLpro0.26 µMAntiviral replication inhibition
    PXR receptorEC₅₀ comparable to rifampicinXenobiotic metabolism modulation
    Source: [1] [2] [8]

Structural and Functional Classification Within the Toxoflavin Analogue Family

Walrycin B belongs to the toxoflavin alkaloid family, characterized by a tricyclic pyrimido[5,4-e][1,2,4]triazine-5,7-dione core. Its specific structure (C₁₄H₁₀F₃N₅O₂; MW 337.26) features a 4-(trifluoromethyl)phenyl substitution at the C3 position and methyl groups at N1 and N6. This configuration distinguishes it from natural toxoflavin (lacking the phenyl group) and derivatives like 3-methyltoxoflavin [2] [5] [7]. The compound’s crystalline form appears as a yellow-to-orange solid with moderate solubility in DMSO (11.5–40 mg/mL) and ethanol (2 mg/mL), but poor aqueous solubility—properties influencing formulation strategies [4] [7].

  • Key Structural Determinants of Function:
  • C3 Aryl Group: The 4-(trifluoromethyl)phenyl moiety enhances target specificity toward WalR and separase by enabling π-π stacking and hydrophobic interactions within enzymatic pockets [1] [5].
  • N-Methylations: Promote membrane permeability critical for intracellular targeting (e.g., separase in nucleoplasm, 3CLpro in host cells) [1] [10].
  • Electrophilic Centers: The triazine ring’s electron-deficient nature facilitates covalent binding to nucleophilic residues (e.g., Cys145 in SARS-CoV-2 3CLpro, catalytic cysteine in separase) [1] [2] [6].
  • Table 3: Structural Comparison of Walrycin B with Key Analogues
    CompoundR₁R₂R₃Key Bioactivity
    Walrycin BCH₃CH₃4-CF₃-C₆H₄Antibacterial, anticancer, antiviral
    ToxoflavinHHHPhytotoxin, weaker antimicrobial
    3-MethyltoxoflavinCH₃HHModerate separase inhibition
    3-PhenyltoxoflavinHCH₃C₆H₅Enhanced separase binding
    Source: [1] [2] [5]

Functional studies reveal Walrycin B’s bimodal targeting capability: As a bacterial WalR inhibitor, it disrupts transcriptional regulation of cell envelope biosynthesis genes (ydjM, yocH). As a eukaryotic separase inhibitor, it competitively binds the catalytic site, preventing cohesin cleavage and chromosome segregation. This dual functionality stems from conserved enzymatic mechanisms between prokaryotic signaling proteases and eukaryotic cell cycle regulators [1] [5] [8]. Oxidation of its naphthol moiety may generate Russig’s blue, a metabolite implicated in pregnane X receptor (PXR) activation—suggesting potential pharmacokinetic interactions [8].

Walrycin B exemplifies the therapeutic potential of toxoflavin analogs through strategic structural optimization. Its progression from an antibacterial lead to a multimodal agent underscores the compound’s unique chemobiological profile and provides a template for future analogue development targeting conserved enzymatic sites across pathogens and cancer cells [1] [5] [10].

Properties

Product Name

Walrycin B

IUPAC Name

1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C14H10F3N5O2

Molecular Weight

337.26 g/mol

InChI

InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3

InChI Key

XRVMPTWWKLKLPB-UHFFFAOYSA-N

SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

Walrycin B

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.